

Application Note: Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

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Compound of Interest

Compound Name: 2-cyano-N-(4-nitrophenyl)acetamide

Cat. No.: B3018879

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Abstract

This document provides a detailed protocol for the synthesis of **2-cyano-N-(4-nitrophenyl)acetamide**, a valuable intermediate in the development of antibacterial drugs and agrochemicals.^[1] The synthesis involves the acylation of 4-nitroaniline with ethyl cyanoacetate. This method is presented to provide researchers, scientists, and drug development professionals with a clear and reproducible procedure. All safety precautions should be strictly followed when performing this synthesis.

Introduction

2-cyano-N-(4-nitrophenyl)acetamide is an organic compound characterized by a yellow crystalline solid appearance.^[1] It is largely insoluble in water but shows solubility in various organic solvents like ethanol and dimethylformamide.^[1] Its molecular structure makes it a key building block in the synthesis of more complex molecules for pharmaceuticals and pesticides.^[1] The protocol described herein outlines a common laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **2-cyano-N-(4-nitrophenyl)acetamide** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ N ₃ O ₃	[2] [3]
Molecular Weight	205.17 g/mol	[3] [4]
Melting Point	160-162 °C	[1]
Appearance	Yellow crystalline solid	[1]
CAS Number	22208-39-5	[1] [2]

Experimental Protocol

Materials and Reagents:

- 4-nitroaniline
- Ethyl cyanoacetate
- Anhydrous Toluene
- Pyridine (catalyst)
- Ethanol (for recrystallization)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO₃), saturated solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Round-bottom flask with a reflux condenser
- Heating mantle with a magnetic stirrer

- Separatory funnel
- Büchner funnel and flask
- Beakers and Erlenmeyer flasks
- pH paper
- Melting point apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitroaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in anhydrous toluene.
- **Catalyst Addition:** Add a catalytic amount of pyridine to the reaction mixture.
- **Reflux:** Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and deionized water.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
- **Purification:** Recrystallize the crude product from hot ethanol to obtain the purified **2-cyano-N-(4-nitrophenyl)acetamide** as a yellow solid.
- **Characterization:** Dry the purified product and determine its melting point. Further characterization can be performed using techniques such as FTIR and NMR spectroscopy.

Safety Information

- **2-cyano-N-(4-nitrophenyl)acetamide** is a combustible solid.[1] Its dust or vapor may form flammable or explosive mixtures.[1]
- It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid skin contact or inhalation.[1]
- The synthesis should be carried out in a well-ventilated fume hood.
- Avoid contact with oxidants and heat sources during storage.[1]

Experimental Workflow



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Caption: A schematic overview of the synthesis workflow for **2-cyano-N-(4-nitrophenyl)acetamide**.

Expected Results

The synthesis of **2-cyano-N-(4-nitrophenyl)acetamide** is expected to yield a yellow crystalline solid. The purity of the final product can be assessed by its sharp melting point, which should be in the range of 160-162 °C.[1] Further analytical techniques can confirm the structure and purity of the compound.

Troubleshooting

Problem	Possible Cause	Solution
Low Yield	Incomplete reaction	Extend the reflux time and monitor with TLC. Ensure reagents are anhydrous.
Loss during work-up	Perform extractions carefully to avoid loss of the organic layer.	
Impure Product	Incomplete removal of starting materials	Ensure thorough washing during the work-up. Recrystallize the product multiple times if necessary.
Oily Product	Presence of solvent or impurities	Ensure the product is completely dry. Recrystallization should yield a solid.

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